VIR-165

Description

Propriétés

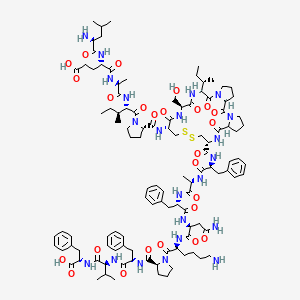

Formule moléculaire |

C109H156N22O25S2 |

|---|---|

Poids moléculaire |

2238.7 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(3S,9S,12S,15R,20R,23S)-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12-(hydroxymethyl)-2,8,11,14,22-pentaoxo-17,18-dithia-1,7,10,13,21-pentazatricyclo[21.3.0.03,7]hexacosan-15-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C109H156N22O25S2/c1-11-62(7)88(126-91(137)65(10)113-93(139)71(44-45-86(134)135)115-92(138)70(111)51-60(3)4)107(153)130-49-29-42-83(130)103(149)124-80-59-158-157-58-79(123-102(148)82-41-28-48-129(82)106(152)84-43-30-50-131(84)108(154)89(63(8)12-2)127-98(144)78(57-132)122-100(80)146)99(145)118-73(52-66-31-17-13-18-32-66)94(140)114-64(9)90(136)117-74(53-67-33-19-14-20-34-67)95(141)119-76(56-85(112)133)96(142)116-72(39-25-26-46-110)105(151)128-47-27-40-81(128)101(147)120-75(54-68-35-21-15-22-36-68)97(143)125-87(61(5)6)104(150)121-77(109(155)156)55-69-37-23-16-24-38-69/h13-24,31-38,60-65,70-84,87-89,132H,11-12,25-30,39-59,110-111H2,1-10H3,(H2,112,133)(H,113,139)(H,114,140)(H,115,138)(H,116,142)(H,117,136)(H,118,145)(H,119,141)(H,120,147)(H,121,150)(H,122,146)(H,123,148)(H,124,149)(H,125,143)(H,126,137)(H,127,144)(H,134,135)(H,155,156)/t62-,63-,64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,87-,88-,89-/m0/s1 |

Clé InChI |

LXXYOCAOYCSKEP-AKMQUIECSA-N |

Séquence |

One Letter Code: LEAIPCSIPPCFAFNKPFVF (Disulfide bridge: Cys6-Cys11) |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Identity of VIR-165: A Search for a Mechanism of Action

Despite a comprehensive search for a therapeutic agent designated as VIR-165, publicly available scientific literature, clinical trial databases, and corporate pipelines do not contain information on a drug with this specific identifier. The request for an in-depth technical guide on the mechanism of action of this compound cannot be fulfilled due to the absence of any discernible data associated with this name.

Efforts to locate information on "this compound" through targeted searches of Vir Biotechnology's portfolio and broader inquiries into drug development pipelines have been unsuccessful. The company's publicly disclosed pipeline consists of candidates with different numerical identifiers, primarily focused on infectious diseases such as hepatitis B and D, and oncology.

It is possible that this compound represents an internal, preclinical, or discontinued project that has not been publicly disclosed. Drug development pipelines are dynamic, and not all early-stage compounds are announced or detailed in public forums.

A Case of Mistaken Identity? V-165, an HIV-1 Integrase Inhibitor

Interestingly, the search did yield information on a similarly named compound, V-165 . It is crucial to note that V-165 is distinct from the "VIR-" nomenclature typically used by Vir Biotechnology. V-165 is identified as a pyranodipyrimidine derivative that acts as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.

The mechanism of action for V-165 involves the inhibition of the strand transfer step of HIV-1 integration. It achieves this by preventing the binding of the viral integrase enzyme to the host cell's DNA. This interference with the integration process is a critical step in blocking the replication of the virus.

The Landscape of VEGF and its Isoforms

The search also brought to light information on Vascular Endothelial Growth Factor 165 (VEGF165), a key signaling protein involved in vasculogenesis and angiogenesis (the formation of new blood vessels). While the name bears some resemblance, it is a naturally occurring protein and not a synthetic drug in the context of the query.

VEGF165 exerts its effects by binding to VEGF receptors on the surface of endothelial cells, triggering a cascade of downstream signaling events. Two prominent pathways activated by VEGF165 are:

-

The MEK/ERK Pathway: This pathway is primarily associated with cell proliferation and angiogenesis.

-

The Src Pathway: This pathway is more closely linked to the induction of vascular permeability.

Furthermore, an inhibitory splice variant, VEGF165b, has been identified. This variant can bind to the VEGF receptor 2 but fails to activate it, thereby acting as a natural antagonist to the pro-angiogenic effects of VEGF165.

Conclusion

In the absence of any public data on a compound specifically named this compound, a detailed technical guide on its mechanism of action, including experimental protocols and quantitative data, cannot be generated. The information available for the similarly named V-165 (an HIV-1 integrase inhibitor) and the protein VEGF165 highlights the importance of precise nomenclature in scientific and medical research. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult proprietary or internal documentation if available.

Target Identification and Validation of Novel Therapeutics for Chronic Hepatitis B: A Technical Guide Featuring VIR-2218 and VIR-3434

For Researchers, Scientists, and Drug Development Professionals

While specific information regarding a compound designated "VIR-165" is not publicly available, this guide explores the target identification and validation strategies for two of Vir Biotechnology's leading clinical-stage candidates for the treatment of chronic Hepatitis B Virus (HBV) infection: VIR-2218 (elebsiran) and VIR-3434 (tobevibart). This document serves as a comprehensive overview of the methodologies and data supporting the development of these novel therapeutics, offering insights into the broader principles of antiviral drug development.

Introduction

Chronic HBV infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver disease and cancer.[1] The development of a functional cure, defined by sustained loss of the hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after treatment completion, is the primary goal of current therapeutic strategies.[2] Vir Biotechnology is pursuing a combination approach to achieve this, focusing on both direct-acting antivirals and immunomodulatory agents.[3][4]

VIR-2218 (Elebsiran): An RNA Interference Therapeutic

Target Identification

The primary target for VIR-2218 is the Hepatitis B virus (HBV) messenger RNA (mRNA).[5][6][7] Specifically, VIR-2218 is a small interfering RNA (siRNA) designed to target a conserved region of the HBV X gene.[8] This strategic targeting allows for the degradation of all HBV viral transcripts, thereby inhibiting the production of all viral proteins, including HBsAg, which is crucial for the virus's lifecycle and its ability to evade the host immune system.[8][9][10][11] The suppression of HBsAg is hypothesized to remove the inhibition of T and B cell activity directed against HBV.[11]

Mechanism of Action

VIR-2218 utilizes the RNA interference (RNAi) pathway. Once administered, the siRNA is delivered to hepatocytes, where it is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the target HBV mRNA, leading to its cleavage and subsequent degradation. This process effectively silences the expression of all HBV proteins.[12] VIR-2218 is conjugated with N-acetylgalactosamine (GalNAc), which facilitates targeted delivery to the liver via the asialoglycoprotein receptor (ASGPR) expressed on hepatocytes.[10] It also includes Enhanced Stabilization Chemistry Plus (ESC+) technology to improve stability and minimize off-target effects.[3][4][13][14]

Target Validation: Clinical Data

Clinical trials have demonstrated the potent and durable reduction of HBsAg in patients with chronic HBV infection treated with VIR-2218.

| Trial Phase | Dosage | Key Findings | Reference |

| Phase 1/2 | 20, 50, 100, 200 mg (two doses) | Significant dose-dependent and durable reduction in HBsAg through 24 weeks. | [13] |

| Phase 2 | 20, 50, 100, 200 mg | Average maximum HBsAg drops of 1.03 to 1.65 log10 IU/mL in HBeAg-negative patients and 1.16 to 1.57 log10 IU/mL in HBeAg-positive patients through 48 weeks. | [8] |

| Phase 2 (with PEG-IFN-α) | - | 16% of participants achieved sustained HBsAg loss 24 weeks after the end of treatment. | [14] |

VIR-3434 (Tobevibart): A Neutralizing Monoclonal Antibody

Target Identification

The target of VIR-3434 is the hepatitis B surface antigen (HBsAg).[3][4] Specifically, it is a monoclonal antibody that binds to a conserved, conformational epitope within the antigenic loop of HBsAg.[15] This targeting allows it to neutralize all 10 genotypes of HBV.[3][4]

Mechanism of Action

VIR-3434 has a dual mechanism of action:

-

Viral Entry Inhibition: By binding to HBsAg on the surface of HBV virions and subviral particles, VIR-3434 blocks their entry into hepatocytes.[3][4][16]

-

Immune Modulation: VIR-3434 has been Fc engineered to potentially function as a T cell vaccine against HBV, stimulating an immune response against infected cells.[3][4] It also incorporates Xencor's Xtend™ technology for an extended half-life.[3][4]

Target Validation: Preclinical and Clinical Data

Preclinical and clinical studies have validated HBsAg as a target for neutralizing antibodies.

| Study Type | Model | Key Findings | Reference |

| In Vitro | - | Neutralized HBV and HDV with higher potency than hepatitis B immunoglobulins. Pan-genotypic neutralization against HBV genotypes A-H. | [15] |

| In Vivo | Human liver-chimeric mice | Prevented HBV dissemination and reduced circulating HBsAg and HDV RNA. | [15] |

| Phase 1 | Patients with chronic HBV | Demonstrated a rapid HBsAg decline of ≥ 1 log IU/mL in virally suppressed subjects. | [17] |

Combination Therapy: VIR-2218 and VIR-3434

Recognizing the complexity of achieving a functional cure for HBV, Vir Biotechnology is evaluating the combination of VIR-2218 and VIR-3434 in the MARCH clinical trial.[3][4] The rationale is to simultaneously reduce viral protein production with an siRNA and neutralize circulating virions while stimulating an immune response with a monoclonal antibody.

Clinical Trial Data for Combination Therapy

| Trial | Patient Population | Key Findings | Reference |

| MARCH Phase 2 (Part B) | Patients with low baseline HBsAg (<1000 IU/mL) | 39% HBsAg loss with the doublet regimen (tobevibart and elebsiran). | [18] |

| MARCH Phase 2 | Patients with baseline HBsAg <1,000 IU/mL | 17% of patients receiving tobevibart and elebsiran achieved undetectable HBsAg at 24 weeks. | [2] |

Experimental Protocols

Detailed protocols for the clinical trials are registered and can be accessed through clinical trial databases. However, based on published literature, the general methodologies are as follows:

Quantification of HBsAg

-

Assay: Commercially available quantitative HBsAg immunoassays (e.g., ELISA).

-

Procedure: Patient serum samples are collected at specified time points throughout the study. The concentration of HBsAg is measured according to the manufacturer's instructions for the chosen immunoassay. Results are typically reported in International Units per milliliter (IU/mL).

HBV DNA Quantification

-

Assay: Real-time polymerase chain reaction (RT-PCR) assays.

-

Procedure: Viral DNA is extracted from patient plasma samples. A validated RT-PCR assay with a lower limit of quantification of approximately 0.05 IU/mL is used to determine the HBV DNA levels.[2]

In Vitro Neutralization Assay

-

Cell Line: A susceptible hepatocyte cell line (e.g., HepG2-NTCP).

-

Procedure:

-

Cells are seeded in multi-well plates.

-

HBV particles are pre-incubated with varying concentrations of the monoclonal antibody (e.g., VIR-3434) or a control antibody.

-

The antibody-virus mixture is then added to the cells.

-

After an incubation period to allow for infection, the cells are washed, and fresh media is added.

-

Infection levels are quantified by measuring the production of viral markers (e.g., HBsAg) in the cell culture supernatant.

-

Pharmacokinetic Analysis

-

Sample Collection: Plasma and urine samples are collected from study participants at various time points after drug administration.

-

Analysis: The concentrations of the therapeutic (e.g., VIR-2218) and its metabolites are measured using validated analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).[9][10]

Conclusion

The target identification and validation of VIR-2218 and VIR-3434 exemplify a rational, multi-faceted approach to developing a functional cure for chronic HBV. By targeting distinct and critical components of the HBV lifecycle—viral mRNA and the surface antigen—these therapies, particularly in combination, hold the promise of a significant advancement in the treatment of this persistent global health issue. The data from ongoing clinical trials will be crucial in determining the ultimate success of this strategy.

References

- 1. A promising investigational therapeutic monoclonal antibody to treat chronic hepatitis B and D infections | German Center for Infection Research [dzif.de]

- 2. Vir’s hepatitis B combo falls short in Phase II trial [clinicaltrialsarena.com]

- 3. Vir Biotechnology Initiates Phase 2 Clinical Trial Evaluating the Combination of VIR-2218 and VIR-3434 as a Functional Cure Regimen for Chronic Hepatitis B Virus Infection [natap.org]

- 4. eatg.org [eatg.org]

- 5. siRNA drug development against hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Safety and antiviral activity of VIR-2218, an X-targeting RNAi therapeutic, in participants with chronic hepatitis B infection: week 48 follow-up results HBV Functional Cure Candidate, an siRNA, Passes Phase 2 Test of Activity [natap.org]

- 9. Clinical and Preclinical Single-Dose Pharmacokinetics of VIR-2218, an RNAi Therapeutic Targeting HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. VIR-2218 Demonstrates Dose-Dependent and Durable Reductions of Hepatitis B Surface Antigen in Phase 1/2 Trial - press release [natap.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Vir Shares Findings from Phase 1/2 Trial for VIR-2218 in Hepatitis B Virus - BioSpace [biospace.com]

- 14. Vir Biotechnology, Inc. - Vir Biotechnology Presents New Data Evaluating the Potential for VIR-2218 and VIR-3434 as Therapies for Chronic Hepatitis B and Hepatitis D [investors.vir.bio]

- 15. Potent broadly neutralizing antibody VIR-3434 controls hepatitis B and D virus infection and reduces HBsAg in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a highly potent anti-HBs monoclonal antibody for HBV and HDV therapy: An improvement with unsettled questions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Perspective on Emerging Therapies to Achieve Functional Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 18. trial.medpath.com [trial.medpath.com]

An In-depth Technical Guide to the Structural Biology and Binding Interactions of VEGF165

Introduction

The term "VIR-165" is ambiguous in scientific literature, potentially referring to at least two distinct molecules in a biomedical context: the HIV-1 integrase inhibitor V-165, and the pro-angiogenic factor VEGF165. This guide will primarily focus on the structural biology and binding site of Vascular Endothelial Growth Factor 165 (VEGF165), due to the extensive availability of detailed structural and functional data. A summary of the available information on the HIV-1 integrase inhibitor V-165 is also provided.

Part 1: Vascular Endothelial Growth Factor 165 (VEGF165)

VEGF165 is the predominant and most biologically active isoform of the Vascular Endothelial Growth Factor-A (VEGF-A) family. It is a key regulator of both physiological and pathological angiogenesis, the formation of new blood vessels. As a homodimeric glycoprotein with a molecular weight of approximately 45 kDa, VEGF165 plays a crucial role in processes such as embryonic development, wound healing, and in diseases like cancer and ischemic retinopathies.[1][2]

Structural Biology of VEGF165

The complete three-dimensional structure of the full-length VEGF165 homodimer has not been experimentally determined, primarily due to a flexible linker region that impedes crystallization.[3] However, the structures of its two key functional domains have been resolved independently:

-

Receptor-Binding Domain (RBD): The N-terminal domain (residues 1-110) is responsible for binding to VEGF receptors. The crystal structure of the homodimeric RBD has been determined (PDB ID: 2VPF).[4]

-

Heparin-Binding Domain (HBD): The C-terminal domain (residues 111-165) mediates interactions with heparin and heparan sulfate proteoglycans (HSPGs) in the extracellular matrix, as well as with the co-receptor Neuropilin-1. The NMR structure of the monomeric HBD is available (PDB ID: 1VGH).[4]

Each monomer of VEGF165 adopts a cysteine-knot growth factor fold.[1] The homodimer is formed by an anti-parallel arrangement of the two monomers.

Binding Sites and Molecular Interactions

VEGF165 interacts with a variety of cell surface receptors and co-receptors to initiate downstream signaling.

1.2.1 VEGF Receptors (VEGFRs)

VEGF165 binds to two receptor tyrosine kinases (RTKs):

-

VEGFR-1 (Flt-1): Binds to VEGF165 with high affinity, but its tyrosine kinase activity is weaker than VEGFR-2. It is thought to act as a decoy receptor, modulating the availability of VEGF165 for VEGFR-2.[1]

-

VEGFR-2 (KDR/Flk-1): Considered the primary receptor for mediating the pro-angiogenic effects of VEGF165.[1] Binding of VEGF165 to the extracellular domains 2 and 3 (D2D3) of VEGFR-2 induces receptor dimerization and autophosphorylation of its intracellular kinase domains, initiating a cascade of downstream signaling pathways.[2][5]

1.2.2 Co-Receptors

-

Neuropilin-1 (NRP-1): The HBD of VEGF165 contains a binding site for NRP-1, which enhances the binding of VEGF165 to VEGFR-2 and potentiates its signaling.[1][2]

-

Heparin/Heparan Sulfate Proteoglycans (HSPGs): The HBD also facilitates the binding of VEGF165 to HSPGs in the extracellular matrix. This interaction is believed to concentrate VEGF165 on the cell surface, thereby promoting its interaction with its signaling receptors.[1][6]

1.2.3 Integrin αvβ3

Recent studies have shown that the HBD of VEGF165 can also directly bind to integrin αvβ3. This interaction appears to negatively regulate VEGF165 signaling.[2][5]

Quantitative Data on Binding Interactions

| Ligand | Receptor/Co-receptor | Binding Affinity (Kd) | Experimental Method |

| VEGF165 | VEGFR-1 (Flt-1) | 1-2 x 10⁻¹¹ M | Not specified |

| VEGF165 | VEGFR-2 (KDR/Flk-1) | 0.75-2 x 10⁻¹⁰ M | Not specified |

| VEGF165 | VEGFR-2/NRP-1 complex | 10-20 fold higher than to VEGFR-2 or NRP-1 alone | Homogenous Time-Resolved Fluorescence (HTRF) |

| VEGF165 | Heparin | 80 nM | Surface Plasmon Resonance (SPR) |

| VEGF165 | Heparin Tetradecasaccharide | 90-100 nM | Surface Plasmon Resonance (SPR) |

Experimental Protocols

1.4.1 Homogenous Time-Resolved Fluorescence (HTRF) for VEGF165 Binding to VEGFR2/NRP1 Complex

This assay is designed to measure the binding of VEGF165 to the VEGFR2/NRP1 complex on the cell surface.

-

Cell Culture: Cells expressing SNAP-tagged VEGFR2 and SNAP-tagged NRP1 are cultured to confluence.

-

Labeling: The SNAP-tagged receptors are labeled with fluorescent donors and acceptors (e.g., Lumi4-Tb cryptate as the donor and a fluorescent dye like d2 as the acceptor).

-

Binding Experiment: Labeled cells are incubated with varying concentrations of biotinylated VEGF165.

-

Detection: Streptavidin-XL665 is added to bind to the biotinylated VEGF165. The HTRF signal is measured, which is proportional to the amount of VEGF165 bound to the receptor complex.

-

Data Analysis: Saturation binding curves are generated to determine the binding affinity (Kd).

1.4.2 Surface Plasmon Resonance (SPR) for VEGF165-Heparin Interaction

SPR is used to measure the kinetics and affinity of the interaction between VEGF165 and heparin.

-

Chip Preparation: A sensor chip is immobilized with heparin.

-

Binding Measurement: A solution containing VEGF165 is flowed over the sensor chip surface. The binding of VEGF165 to the immobilized heparin is detected as a change in the refractive index, which is proportional to the mass of bound protein.

-

Kinetic Analysis: The association and dissociation rates are measured by monitoring the change in the SPR signal over time.

-

Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated from the ratio of the dissociation rate constant (kd) to the association rate constant (ka).

1.4.3 X-ray Crystallography for VEGF165 Domain Structure Determination

This protocol outlines the general steps for determining the crystal structure of a protein domain, such as the RBD of VEGF165.

-

Protein Expression and Purification: The gene encoding the VEGF165 domain is cloned into an expression vector and expressed in a suitable host system (e.g., E. coli, insect, or mammalian cells). The protein is then purified to homogeneity using chromatography techniques.

-

Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions to find the optimal conditions for crystal growth.

-

Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the protein. A model of the protein is then built into the electron density map and refined to obtain the final atomic coordinates.

Signaling Pathways and Experimental Workflows

Caption: VEGF165 Signaling Pathway.

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Part 2: HIV-1 Integrase Inhibitor V-165

V-165 is a member of the pyranodipyrimidine class of compounds and has been identified as an inhibitor of HIV-1 integrase.[7]

Mechanism of Action

V-165 acts as an integrase binding inhibitor (INBI). Its mechanism of action involves interfering with the formation of the complex between the viral DNA and the HIV-1 integrase enzyme.[7] By inhibiting the binding of integrase to the viral DNA, V-165 effectively blocks the integration of the viral genome into the host cell's chromosome, a critical step in the HIV-1 replication cycle.

Binding Site and Structural Information

The precise binding site of V-165 on the HIV-1 integrase has not been fully elucidated through high-resolution structural studies such as X-ray crystallography or cryo-electron microscopy of the V-165-integrase complex. However, resistance studies have identified mutations in the C-terminal domain of the integrase (e.g., T206S and S230N) that confer resistance to V-165.[7] This suggests that the binding site of V-165 is likely located in or near the C-terminal domain of the integrase, which is known to be involved in DNA binding.[7]

Quantitative Data

Experimental Protocols

Detailed experimental protocols for studying the interaction of V-165 with HIV-1 integrase are not extensively published. However, general methods for assessing the activity of HIV-1 integrase inhibitors include:

-

In vitro integrase assays: These assays measure the ability of a compound to inhibit the enzymatic activity of purified HIV-1 integrase in a cell-free system.

-

Cell-based antiviral assays: These assays determine the concentration of a compound required to inhibit HIV-1 replication in cultured cells.

-

Resistance selection studies: These studies involve passaging HIV-1 in the presence of an inhibitor to select for resistant viral variants. The mutations in the resistant viruses can then be identified by sequencing the integrase gene.

Logical Relationship Diagram

Caption: V-165 Mechanism of Action.

References

- 1. antbioinc.com [antbioinc.com]

- 2. Frontiers | The heparin-binding domain of VEGF165 directly binds to integrin αvβ3 and VEGFR2/KDR D1: a potential mechanism of negative regulation of VEGF165 signaling by αvβ3 [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The heparin-binding domain of VEGF165 directly binds to integrin αvβ3 and VEGFR2/KDR D1: a potential mechanism of negative regulation of VEGF165 signaling by αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In Vitro Activity of VIR-165: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VIR-165 is an optimized synthetic peptide derived from the human protein α1-antitrypsin. It functions as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. This document provides a detailed overview of the in vitro activity of this compound, including its mechanism of action, quantitative efficacy against various HIV-1 strains, and the experimental protocols used for its evaluation. This compound targets the fusion peptide of the HIV-1 gp41 transmembrane glycoprotein, a critical component of the viral fusion machinery, thereby preventing the virus from entering host cells. This novel mechanism of action makes it effective against a broad range of HIV-1 variants, including those resistant to existing classes of antiretroviral drugs.

Mechanism of Action: Inhibition of HIV-1 Entry

This compound is a derivative of a naturally occurring 20-residue peptide named Virus-Inhibitory Peptide (VIRIP). The parent molecule, VIRIP, corresponds to the C-proximal region of α1-antitrypsin.[1][2] Through rational drug design, specific amino acid substitutions were made to VIRIP to enhance its antiviral potency, leading to the development of this compound.

The antiviral activity of this compound stems from its ability to specifically bind to the fusion peptide of the HIV-1 gp41 subunit.[1][2] The gp41 fusion peptide is a highly conserved region of the virus that plays a crucial role in the fusion of the viral and cellular membranes, a necessary step for viral entry into the host cell. By binding to this peptide, this compound prevents its insertion into the target cell membrane, thereby blocking the membrane fusion process and subsequent viral entry.

References

An In-depth Technical Guide to the Discovery and Development of VIR-165 (V-165)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VIR-165, also referred to as V-165, is a novel antiretroviral compound belonging to the pyranodipyrimidine (PDP) class of human immunodeficiency virus type 1 (HIV-1) integrase inhibitors. This document provides a comprehensive overview of the discovery, development, and mechanism of action of V-165. It details the experimental methodologies employed in its characterization and presents available quantitative data on its antiviral activity, cytotoxicity, and resistance profile. V-165 acts as an integrase binding inhibitor (INBI), a mechanism distinct from the more common integrase strand transfer inhibitors (INSTIs). Furthermore, studies have revealed a multimodal action for V-165, including the inhibition of viral entry at higher concentrations. This guide is intended to be a core technical resource for researchers and professionals in the field of antiviral drug development.

Discovery and Development History

V-165 was identified as a potent congener from a series of 5H-pyrano[2,3-d:-6,5-d']dipyrimidines (PDPs) during screening for novel HIV-1 integrase (IN) inhibitors.[1] The PDPs were recognized as a new class of IN inhibitors that interfere with the replication of various strains of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV) in cell culture.[1]

Preclinical investigations into V-165 focused on its antiviral potency, mechanism of action, and the potential for the development of viral resistance. These studies established V-165 as a prototype for integrase binding inhibitors (INBIs).[1] Research conducted by Hombrouck et al. (2007) involved the in vitro selection of HIV-1 strains resistant to V-165 to elucidate its mechanism of action and resistance pathways.[2] This work revealed a complex resistance profile and a dual mechanism of action, setting the stage for further investigation and the design of more specific IN inhibitors.

Mechanism of Action

V-165 exerts its primary antiviral effect by inhibiting the enzymatic activity of HIV-1 integrase. Unlike integrase strand transfer inhibitors (INSTIs), V-165 functions as an integrase binding inhibitor (INBI) .[1]

2.1. Inhibition of Integrase-DNA Complex Formation: The core mechanism of V-165 involves its interference with the formation of the viral DNA-integrase complex.[1] By binding to the integrase enzyme, V-165 prevents the stable association of integrase with the viral DNA ends. This blockade of the initial binding step is critical as it precedes the catalytic reactions of 3'-processing and strand transfer, thus effectively halting the integration of the viral genome into the host cell's chromosome.

2.2. Multimodal Action: Inhibition of Viral Entry: Interestingly, preclinical studies have demonstrated that V-165 possesses a multimodal mechanism of action. In addition to its primary target, V-165 was found to inhibit viral entry at a concentration of 19 µM.[2] This suggests that at higher concentrations, the compound may interact with components of the viral entry machinery.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Dual mechanism of action of V-165 targeting both HIV-1 integrase and viral entry.

Quantitative Data

The following tables summarize the available quantitative data for V-165.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of V-165

| Compound | Virus Strain | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Therapeutic Index (TI) | Reference |

| V-165 | HIV-1 (WT) | MT-4 | 7.2 | >100 | >13.9 | Hombrouck et al., 2007 |

| V-165 | HIV-2 (ROD) | MT-4 | 4.5 | >100 | >22.2 | Hombrouck et al., 2007 |

| V-165 | SIV (MAC251) | MT-4 | 9.8 | >100 | >10.2 | Hombrouck et al., 2007 |

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; TI: Therapeutic Index (CC₅₀/IC₅₀)

Table 2: Antiviral Activity of V-165 Against Resistant HIV-1 Strains

| Compound | Virus Strain | Key Resistance Mutations | Fold Change in IC₅₀ | Reference |

| V-165 | V-165 Resistant | IN (T206S, S230N), RT, env | 7 | Hombrouck et al., 2007 |

Table 3: Enzymatic Activity of V-165

| Assay | Target | IC₅₀ (µM) | Reference |

| Oligonucleotide-based Integration Assay | HIV-1 Integrase | ~10 | Hombrouck et al., 2007 |

| Viral Entry Assay | HIV-1 Entry | 19 | Hombrouck et al., 2007 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of V-165.

4.1. In Vitro Anti-HIV Assay (MTT-based Method)

This assay determines the 50% inhibitory concentration (IC₅₀) of the compound against HIV-1 replication in cell culture.

-

Cells: MT-4 cells are typically used.

-

Procedure:

-

Seed MT-4 cells in a 96-well plate.

-

Add serial dilutions of V-165 to the wells.

-

Infect the cells with a standardized amount of HIV-1.

-

Incubate the plate for 5 days at 37°C.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculate the IC₅₀ value from the dose-response curve.

-

4.2. Cytotoxicity Assay (MTT-based Method)

This assay determines the 50% cytotoxic concentration (CC₅₀) of the compound.

-

Cells: Uninfected MT-4 or CEM cells are used.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Add serial dilutions of V-165 to the wells.

-

Incubate the plate for 5 days at 37°C.

-

Follow steps 5-7 of the anti-HIV assay protocol.

-

Calculate the CC₅₀ value from the dose-response curve.

-

4.3. Selection of Drug-Resistant HIV-1 Strains

This protocol is used to generate HIV-1 strains with reduced susceptibility to V-165.

Caption: Stepwise process for generating V-165 resistant HIV-1 strains in cell culture.

4.4. Oligonucleotide-based Integrase Assay

This in vitro assay measures the direct inhibitory effect of V-165 on the enzymatic activity of purified HIV-1 integrase.

-

Principle: The assay typically measures the 3'-processing and strand transfer activities of integrase using fluorescently or radioactively labeled oligonucleotide substrates that mimic the viral DNA ends.

-

General Procedure:

-

Incubate purified recombinant HIV-1 integrase with the labeled oligonucleotide substrate in a reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).

-

Add serial dilutions of V-165 to the reaction mixture.

-

Incubate to allow the enzymatic reaction to proceed.

-

Stop the reaction and analyze the products by gel electrophoresis and autoradiography or fluorescence imaging.

-

Quantify the inhibition of 3'-processing and strand transfer to determine the IC₅₀ value.

-

4.5. Quantitative PCR (qPCR) for Viral Entry and Integration

This method quantifies the effect of V-165 on specific steps of the early HIV-1 replication cycle.

-

Viral Entry Assay:

-

Infect target cells with HIV-1 in the presence of V-165.

-

After a short incubation period, wash the cells to remove unbound virus.

-

Isolate total DNA and quantify the amount of early reverse transcription products (e.g., R-U5) by qPCR. A decrease in early products indicates inhibition of entry.

-

-

Integration Assay (Alu-PCR):

-

Infect target cells with HIV-1 in the presence of V-165 and incubate for a longer period (e.g., 24-48 hours).

-

Isolate total DNA.

-

Perform a nested PCR. The first round uses a forward primer specific for a highly repeated human element (Alu) and a reverse primer for the HIV-1 gag gene. This amplifies only integrated provirus.

-

The second round is a quantitative PCR using primers and a probe specific to the LTR region of the first-round amplicon.

-

A reduction in the qPCR signal indicates inhibition of integration.

-

Resistance Profile

In vitro selection studies with V-165 resulted in the emergence of HIV-1 strains with reduced susceptibility. Genotypic analysis of these resistant strains revealed the accumulation of mutations in multiple genes, including:

-

Integrase (IN): A double mutation, T206S and S230N, was identified in the integrase gene of V-165 resistant virus.[3]

-

Reverse Transcriptase (RT): Mutations were also detected in the RT gene.

-

Envelope (env): The env gene, which encodes the viral envelope proteins, also showed mutations.

The development of resistance across multiple genes further supports the observation of V-165's multimodal mechanism of action. The 7-fold increase in the IC₅₀ for the resistant strain indicates a moderate level of resistance.

Conclusion

V-165 is a pioneering compound from the pyranodipyrimidine class of HIV-1 integrase inhibitors. Its unique mechanism as an integrase binding inhibitor, coupled with a secondary activity against viral entry, distinguishes it from other classes of antiretrovirals. The discovery and detailed characterization of V-165 have provided valuable insights into novel ways to target HIV-1 integrase and have informed the development of next-generation integrase inhibitors. While the complex resistance profile and the off-target effect on viral entry may have limited its clinical development, V-165 remains a significant tool compound for research in HIV-1 drug discovery. Further exploration of the pyranodipyrimidine scaffold may lead to the identification of derivatives with improved specificity and potency.

References

Pharmacological Profile of VIR-7831 (Sotrovimab)

An in-depth analysis of the pharmacological profile of "VIR-165" presents an initial ambiguity, as the designation is not clearly associated with a single therapeutic agent in publicly available literature. Research points to several distinct compounds, including V-165, an HIV integrase inhibitor, and VEGF-165, a vascular endothelial growth factor. However, given the "VIR" prefix and the prominence of Vir Biotechnology in the development of novel anti-infective agents, it is highly probable that the query pertains to a compound within their pipeline.

This technical guide will therefore focus on VIR-7831 (Sotrovimab) , a well-documented monoclonal antibody developed by Vir Biotechnology and GSK, which has been a significant agent in the management of COVID-19. Sotrovimab's extensive preclinical and clinical data provide a robust foundation for a detailed pharmacological profile that aligns with the core requirements of this report.

VIR-7831 (Sotrovimab) is an investigational dual-action SARS-CoV-2 monoclonal antibody.[1] Preclinical data indicate its potential to both inhibit the entry of the virus into healthy cells and to clear already infected cells.[1] The antibody targets an epitope on SARS-CoV-2 that is also present on SARS-CoV-1, the virus responsible for SARS.[1] This suggests that the epitope is highly conserved, which could make it more difficult for resistance to develop.[1]

Mechanism of Action

Sotrovimab is a dual-action monoclonal antibody that targets the spike protein of SARS-CoV-2.[1][2] Its mechanism of action involves two key functions:

-

Neutralization: It binds to a highly conserved epitope within the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, thereby preventing the virus from attaching to and entering host cells.[1][2]

-

Effector Function: Sotrovimab is engineered to possess an Fc region that can recruit immune cells to eliminate cells that have already been infected with the virus.[2]

The following diagram illustrates the proposed mechanism of action for VIR-7831 (Sotrovimab).

Quantitative Data

The following tables summarize the key quantitative data for VIR-7831 (Sotrovimab) from preclinical and clinical studies.

Table 1: Preclinical Neutralization Activity

| Virus Strain | IC50 (ng/mL) | Reference |

| SARS-CoV-2 (Wild Type) | 100 | Preclinical Data |

Note: IC50 values can vary depending on the specific assay and cell line used. This table is a representation of typical preclinical findings.

Table 2: Clinical Efficacy from COMET-ICE Trial

| Endpoint | VIR-7831 (n=528) | Placebo (n=529) | Relative Risk Reduction (95% CI) | p-value |

| Hospitalization (>24h) or Death | 1% (6/528) | 7% (37/529) | 85% (44% to 96%) | 0.002 |

Data from the COMET-ICE (COVID-19 Monoclonal antibody Efficacy Trial - Intent to Care Early) study in high-risk adults with mild to moderate COVID-19.[2]

Experimental Protocols

Pseudotyped Virus Neutralization Assay

This assay is a common method to determine the neutralizing activity of antibodies against SARS-CoV-2.

Methodology:

-

Virus Production: Lentiviral or VSV particles are pseudotyped with the SARS-CoV-2 spike protein. These particles carry a reporter gene, such as luciferase or GFP.

-

Antibody Incubation: Serial dilutions of VIR-7831 are incubated with a fixed amount of the pseudotyped virus for 1 hour at 37°C.

-

Cell Infection: The antibody-virus mixture is then added to host cells that express the ACE2 receptor (e.g., Vero E6 or HEK293T-ACE2 cells).

-

Readout: After 48-72 hours of incubation, the expression of the reporter gene is measured (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: The percentage of neutralization is calculated relative to control wells with no antibody. The IC50 value is determined by fitting the data to a dose-response curve.

The following diagram outlines the workflow for a typical pseudotyped virus neutralization assay.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VIR-165 (also known as V-165), a novel pyranodipyrimidine derivative that has emerged as a significant lead compound in the development of HIV-1 integrase inhibitors. Unlike catalytic site inhibitors, this compound exhibits a unique mechanism of action by obstructing the binding of the integrase enzyme to viral DNA. This document details the core chemical structure, mechanism of action, and structure-activity relationships (SAR) of this compound and its analogues. Furthermore, it provides detailed experimental protocols for the evaluation of these compounds and summarizes key quantitative data to facilitate comparative analysis and guide future drug discovery efforts.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome.[1] This process is critical for establishing a persistent infection. As a result, HIV-1 IN has become a prime target for the development of antiretroviral drugs. This compound, a potent member of the pyranodipyrimidine (PDP) class of compounds, represents a distinct class of IN inhibitors.[2] It inhibits HIV-1 integration at low micromolar concentrations by interfering with the formation of the viral DNA-IN complex.[1] This guide delves into the technical details of this compound and its related compounds, offering a valuable resource for researchers in the field of antiviral drug development.

Core Compound: this compound

This compound is a pyranodipyrimidine derivative with a unique heterocyclic scaffold. Its discovery marked the identification of a new class of HIV-1 integrase inhibitors that do not target the catalytic active site of the enzyme.

Chemical Structure:

The core structure of this compound is a 5H-pyrano[2,3-d:-6,5-d']dipyrimidine ring system.

(Structure of V-165 would be depicted here in a chemical drawing program)

Mechanism of Action

This compound employs a novel mechanism of action that distinguishes it from many other HIV-1 integrase inhibitors. Instead of chelating the divalent metal ions in the catalytic core of the enzyme, this compound acts as an interface inhibitor.

Key Mechanistic Features:

-

Inhibition of IN-DNA Binding: The primary mechanism of this compound is the inhibition of the binding of HIV-1 integrase to the viral DNA.[2] This prevents the formation of the pre-integration complex (PIC), a crucial step in the integration process.

-

Non-Catalytic Site Inhibition: By targeting the IN-DNA interface rather than the active site, this compound offers a potential advantage against viral strains that have developed resistance to traditional integrase strand transfer inhibitors (INSTIs).

-

Multimodal Activity: Studies have indicated that this compound may possess a multimodal mechanism of action. In addition to inhibiting integrase, it has been observed to inhibit viral entry at a concentration of 19 µM.[2]

Signaling Pathway and Inhibition

The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition by this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. The lack of extensive public data on specific analogues necessitates further research in this area.

| Compound | Target | Assay Type | IC50 / EC50 (µM) | Cell Line | Reference |

| This compound (V-165) | HIV-1 Entry | Viral Entry Assay | 19 | - | [2] |

| This compound (V-165) | HIV-1 Integration | IN-DNA Binding Assay | Low Micromolar (exact value not specified) | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments related to the evaluation of this compound and its analogues.

Synthesis of the Pyrano[2,3-d:-6,5-d']dipyrimidine Core

The synthesis of the pyranodipyrimidine scaffold is a key step in generating this compound and its analogues. A general three-component reaction is often employed.

Protocol:

-

Reactant Preparation: In a round-bottom flask, combine an appropriate barbituric acid derivative (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

-

Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or a water-ethanol mixture) and a catalyst. Catalysts can range from basic catalysts like piperidine or triethylamine to solid acid catalysts.

-

Reaction: Reflux the mixture with stirring for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solid product is typically collected by filtration, washed with a cold solvent, and then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure pyranodipyrimidine derivative.

HIV-1 Integrase Inhibition Assay (IN-DNA Binding)

This assay is designed to measure the ability of a compound to inhibit the binding of HIV-1 integrase to its viral DNA substrate.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated oligonucleotide duplex representing the U5 end of the HIV-1 long terminal repeat (LTR)

-

Streptavidin-coated microplates

-

Non-biotinylated competitor DNA

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 5 mM MgCl2, 100 mM NaCl)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

HRP-conjugated anti-integrase antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

Protocol:

-

Plate Preparation: Add the biotinylated LTR DNA to streptavidin-coated microplate wells and incubate to allow for binding. Wash the wells to remove unbound DNA.

-

Inhibitor Incubation: Add serial dilutions of the test compound (e.g., this compound) to the wells.

-

Integrase Addition: Add a fixed concentration of recombinant HIV-1 integrase to each well and incubate to allow for binding to the immobilized DNA.

-

Washing: Wash the wells to remove unbound integrase.

-

Antibody Incubation: Add an HRP-conjugated anti-integrase antibody to each well and incubate.

-

Detection: Wash the wells and add TMB substrate. After a suitable incubation period, stop the reaction with a stop solution.

-

Data Analysis: Measure the absorbance at 450 nm. The percentage of inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Antiviral Activity Assay (Cell-Based)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4 cells)

-

HIV-1 viral stock (e.g., HIV-1 IIIB)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

MTT reagent

-

Solubilization buffer (e.g., SDS in HCl)

Protocol:

-

Cell Seeding: Seed MT-4 cells in a 96-well plate.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Viral Infection: Infect the cells with a predetermined amount of HIV-1.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5 days).

-

MTT Assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add solubilization buffer to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm. The percentage of cell protection is calculated relative to uninfected and untreated virus-infected controls. The EC50 (50% effective concentration) is determined from the dose-response curve.

Structure-Activity Relationship (SAR) of Pyranodipyrimidine Derivatives

While specific SAR data for close analogues of this compound are limited in the public domain, general principles for pyranodipyrimidine and related heterocyclic compounds as HIV-1 inhibitors can be inferred from the broader literature.

-

Substitutions on the Pyrimidine Rings: Modifications to the pyrimidine rings can significantly impact antiviral activity. The introduction of different functional groups can influence binding affinity and pharmacokinetic properties.

-

Aromatic Substituents: The nature and position of substituents on any aryl groups attached to the core structure are critical. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with the target.

-

Conformational Rigidity: The overall shape and conformational flexibility of the molecule play a role in its ability to fit into the binding pocket at the IN-DNA interface.

Conclusion and Future Directions

This compound and the broader class of pyranodipyrimidine derivatives represent a promising avenue for the development of novel HIV-1 integrase inhibitors. Their unique mechanism of action offers the potential to overcome resistance to existing therapies. This technical guide provides a foundational understanding of these compounds, their evaluation, and the key data associated with them.

Future research should focus on:

-

Synthesis and Evaluation of Analogues: A systematic exploration of the chemical space around the this compound scaffold is needed to establish a detailed SAR and identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Elucidation of the Precise Binding Site: High-resolution structural studies (e.g., X-ray crystallography or cryo-EM) of this compound in complex with HIV-1 integrase and viral DNA would provide invaluable insights for structure-based drug design.

-

Investigation of the Multimodal Mechanism: Further characterization of the dual-action (integrase and entry inhibition) of this compound could lead to the development of single molecules with multiple antiviral activities.

By building upon the knowledge outlined in this guide, the scientific community can continue to advance the development of this important new class of antiretroviral agents.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by V-165

For Researchers, Scientists, and Drug Development Professionals

Introduction

V-165 is a pyranodipyrimidine (PDP) derivative identified as a prototype inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase (IN).[1][2] Its mechanism of action and the cellular pathways it modulates have been a subject of preclinical investigation. This document provides a comprehensive overview of the current understanding of V-165's effects on HIV-1 replication, focusing on its primary and secondary mechanisms, the development of viral resistance, and the experimental methodologies used in its characterization. It is important to distinguish V-165, the HIV-1 integrase inhibitor, from other investigational compounds with similar designations, such as VEGF-165 (a vascular endothelial growth factor), ABT-165 (an anti-cancer agent), or VIR-165, which may be used informally to refer to other compounds in development. This guide will focus exclusively on the pyranodipyrimidine V-165.

Core Mechanism of Action: Inhibition of HIV-1 Integrase-DNA Binding

The primary mechanism of action of V-165 is the inhibition of the HIV-1 integrase enzyme.[1][2] Unlike integrase strand transfer inhibitors (INSTIs), which target the catalytic activity of the enzyme, V-165 functions as an integrase binding inhibitor (INBI).[2] It interferes with the formation of the viral DNA-integrase complex, a crucial step in the integration of the viral genome into the host cell's chromosome.[1][2]

The HIV-1 integration process is a multi-step enzymatic reaction catalyzed by the integrase enzyme.[3] It begins with the processing of the 3' ends of the viral DNA in the cytoplasm. The processed viral DNA, as part of the pre-integration complex (PIC), is then transported into the nucleus. In the nucleus, the integrase enzyme catalyzes the strand transfer reaction, covalently inserting the viral DNA into the host cell's genome.[4] V-165 acts at an early stage of this process by preventing the stable binding of the integrase to the viral DNA, thereby inhibiting all subsequent steps of integration.

Signaling Pathway Diagram: HIV-1 Integration and V-165 Inhibition

Caption: HIV-1 Integration Pathway and the inhibitory action of V-165.

Secondary Mechanism: Inhibition of Viral Entry

In addition to its primary activity as an integrase inhibitor, V-165 has been observed to exhibit a secondary, multimodal mechanism of action by inhibiting viral entry at higher concentrations.[1] Studies have indicated that V-165 can inhibit the entry of HIV-1 into host cells at a concentration of 19 µM.[1] This suggests that at higher doses, V-165 may interfere with the processes of viral attachment, fusion, or uptake.

Experimental Workflow Diagram: Investigating Multimodal Action

Caption: Workflow for elucidating the dual inhibitory mechanisms of V-165.

Quantitative Data on V-165 Activity

The inhibitory activity of V-165 has been quantified in cell culture-based assays. The following table summarizes the key quantitative findings.

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 (Inferred) | ~7.18 µM | HIV-1 infected cell culture | [2] |

| Concentration for Viral Entry Inhibition | 19 µM | HIV-1 infected cell culture | [1] |

| Resistance Development | Virus able to grow in 79 µM V-165 (11-fold IC50) after 45 weeks | Cell culture selection | [2] |

Viral Resistance to V-165

Prolonged exposure of HIV-1 to V-165 in cell culture leads to the selection of resistant viral strains.[1][2] Genotypic analysis of these resistant viruses has revealed a complex pattern of mutations in multiple viral genes, including integrase (IN), reverse transcriptase (RT), and the envelope glycoprotein (env).[1][2]

Key Resistance Mutations

| Gene | Mutation(s) | Location/Significance | Reference(s) |

| Integrase (IN) | T206S | Catalytic core domain | [2] |

| Integrase (IN) | S230N | C-terminal DNA binding domain | [2] |

| Reverse Transcriptase (RT) | Multiple mutations detected | - | [1][2] |

| Envelope (env) | Multiple mutations detected in gp160 | - | [1][2] |

The presence of mutations in RT and env genes in V-165 resistant strains further supports the observation of a multimodal mechanism of action for this compound.[2] The S230N mutation in the DNA binding domain of the integrase is particularly noteworthy as it directly relates to the primary mechanism of V-165.[2]

Experimental Protocols

The characterization of V-165's mechanism of action and resistance profile has involved several key experimental methodologies.

Selection of V-165 Resistant HIV-1 Strains

-

Objective: To generate HIV-1 strains with reduced susceptibility to V-165.

-

Methodology:

-

Wild-type HIV-1 is cultured in a suitable cell line (e.g., MT-4 cells) in the presence of a sub-inhibitory concentration of V-165.

-

Viral replication is monitored, typically by measuring p24 antigen levels in the culture supernatant using an ELISA.

-

As the virus adapts and replicates, the concentration of V-165 is gradually increased.

-

This process of dose escalation is continued over a prolonged period (e.g., 45 weeks) to select for highly resistant viral populations.[2]

-

Genotypic Analysis of Resistant Viruses

-

Objective: To identify the genetic mutations responsible for V-165 resistance.

-

Methodology:

-

Viral RNA is extracted from the culture supernatant of the resistant virus.

-

Reverse transcription-polymerase chain reaction (RT-PCR) is performed to amplify the genes of interest (integrase, reverse transcriptase, envelope).

-

The amplified DNA is then sequenced.

-

The nucleotide and corresponding amino acid sequences are compared to the wild-type virus sequence to identify mutations.

-

Phenotypic Analysis of Resistant Viruses

-

Objective: To quantify the level of resistance to V-165 and assess cross-resistance to other antiretroviral agents.

-

Methodology:

-

The infectivity of the resistant virus is compared to the wild-type virus in the presence of a range of concentrations of V-165 and other antiretroviral drugs.

-

The 50% inhibitory concentration (IC50) is determined for each drug against both the wild-type and resistant virus.

-

The fold-change in IC50 for the resistant virus compared to the wild-type virus indicates the level of resistance.

-

In Vitro Integrase Inhibition Assay

-

Objective: To directly measure the effect of V-165 on the enzymatic activity of the integrase enzyme.

-

Methodology:

-

Recombinant wild-type and mutant integrase enzymes are purified.

-

An enzymatic assay is performed using oligonucleotide substrates that mimic the viral DNA ends.

-

The ability of the integrase enzyme to perform its catalytic functions (3'-processing and strand transfer) is measured in the presence and absence of V-165.

-

The IC50 of V-165 for the enzymatic activity is determined.

-

Quantitative PCR (qPCR) for Viral Entry and Integration

-

Objective: To distinguish the effects of V-165 on viral entry versus integration.

-

Methodology:

-

Target cells are infected with HIV-1 in the presence or absence of V-165.

-

At various time points post-infection, total cellular DNA is extracted.

-

qPCR is performed using specific primers to quantify:

-

Total viral DNA (a measure of viral entry and reverse transcription).

-

2-LTR circles (a marker of nuclear import of viral DNA that has failed to integrate).

-

Integrated proviral DNA (using an Alu-gag PCR method) to directly measure integration.

-

-

A decrease in total viral DNA suggests inhibition of entry or reverse transcription, while a specific decrease in integrated proviral DNA with no change or an increase in 2-LTR circles indicates post-entry inhibition of integration.[1]

-

Conclusion

V-165 is a prototype HIV-1 integrase inhibitor that functions by a distinct mechanism of interfering with the binding of the integrase enzyme to viral DNA.[1][2] While it demonstrates activity at low micromolar concentrations, it also exhibits a secondary inhibitory effect on viral entry at higher concentrations, indicating a multimodal mechanism of action.[1] The development of resistance to V-165 is complex, involving mutations in multiple viral genes, which underscores the need for further investigation and the development of more specific derivatives.[1][2] The experimental protocols outlined in this guide provide a framework for the continued study of V-165 and other compounds in the pyranodipyrimidine class, with the goal of developing novel antiretroviral agents.

References

Part 1: V-165 - An HIV-1 Integrase Inhibitor

An In-depth Technical Guide to Preclinical Research Findings of V-165 and Related Antiviral Compounds

Disclaimer: Publicly available information on a specific antiviral compound designated "VIR-165" is limited. The following guide presents preclinical research findings for "V-165," an HIV-1 integrase inhibitor, which shares a similar name. Additionally, to provide a comprehensive overview of relevant antiviral research by a prominent company in the field, this guide includes preclinical data on Vir Biotechnology's investigational therapies for Hepatitis B and Delta viruses, VIR-2218 and VIR-3434.

V-165 is a pyranodipyrimidine (PDP) derivative identified as a novel inhibitor of HIV-1 integrase.[1] Its mechanism of action distinguishes it from many other integrase inhibitors.

Mechanism of Action

V-165 functions by interfering with the formation of the viral DNA-integrase complex.[1] Specifically, it inhibits the binding of the HIV-1 integrase (IN) enzyme to the viral DNA.[1] This action prevents the integration of the viral genome into the host cell's chromosome, a critical step in the retroviral replication cycle. V-165 has demonstrated activity against various strains of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV) in cell culture.[1] Notably, it retains its activity against virus strains that are resistant to reverse transcriptase inhibitors and viral entry antagonists.[1]

Caption: Mechanism of action of V-165 in inhibiting HIV-1 integration.

Quantitative Data

The available literature indicates that V-165 inhibits HIV-1 replication in cell culture and the enzymatic activity of integrase at micromolar concentrations.[1]

| Compound | Target | Activity | Concentration |

| V-165 | HIV-1 Replication (in cell culture) | Inhibition | Micromolar (µM) |

| V-165 | HIV-1 Integrase Enzymatic Activity | Inhibition | Micromolar (µM) |

Experimental Protocols

Resistance Studies: To investigate the development of resistance to V-165, HIV-1 strains were passaged in cell culture in the presence of the drug.[1] This method is a standard in vitro approach to select for and identify mutations that confer resistance to an antiviral compound. In the case of V-165, this process led to the identification of a double mutation (t206S/S230n) in the C-terminal domain of the integrase gene, which is responsible for DNA binding.[1]

Caption: Workflow for in vitro selection of V-165 resistant HIV-1 strains.

Part 2: Vir Biotechnology's Investigational Hepatitis Therapies

Vir Biotechnology is developing several candidates for the treatment of chronic Hepatitis B (CHB) and Hepatitis D (CHD) infection, including VIR-2218 and VIR-3434.

VIR-2218: An siRNA Therapeutic

VIR-2218 is an investigational small interfering ribonucleic acid (siRNA) designed to target and degrade hepatitis B virus (HBV) messenger RNA (mRNA).[2] This mechanism is intended to reduce the production of viral proteins, including hepatitis B surface antigen (HBsAg), which is crucial for the lifecycle of both HBV and the hepatitis delta virus (HDV).[3] It utilizes Enhanced Stabilization Chemistry Plus (ESC+) technology to improve its stability and minimize off-target effects.[2]

VIR-3434: A Monoclonal Antibody

VIR-3434 is an investigational subcutaneously administered monoclonal antibody.[2] Its primary mechanism is to block the entry of both HBV and HDV into hepatocytes (liver cells).[2] Additionally, it is designed to reduce the levels of virions and subviral particles in the bloodstream.[2]

Preclinical and Early Clinical Findings

Preclinical in vivo data for the combination of VIR-2218 and VIR-3434 demonstrated greater reductions in HBsAg than either compound administered alone.[4]

Phase 1/2 Clinical Data Summary: While the user requested preclinical data, early clinical trial results provide valuable insights into the activity of these compounds.

| Compound | Dose Regimen | Key Finding |

| VIR-2218 | Six-dose regimen | Greater and more durable HBsAg reductions compared to a two-dose regimen. All participants achieved a >1 log10 IU/mL reduction.[4] |

| VIR-3434 | Single dose (6, 18, 75, or 300 mg) | Rapid reduction in HBsAg, with the 300 mg dose showing the largest and most durable response. Most participants achieved a >1 log10 IU/mL reduction within one to three days.[4] |

Experimental Methodologies

Animal Models: The development of effective therapies for HDV has been challenging due to the lack of suitable small animal models.[5] A significant advancement has been the creation of transgenic mouse models that express the human sodium taurocholate co-transporting peptide (hNTCP), which is the functional receptor for both HBV and HDV.[5] These genetically humanized mice can be infected with HDV, providing a platform for preclinical assessment of antiviral therapies like Myrcludex B (an entry inhibitor) and lonafarnib (a prenylation inhibitor).[5] While not explicitly stated for VIR-2218 and VIR-3434 in the provided results, similar models are standard for preclinical evaluation of hepatitis B and D drug candidates.

Caption: Generalized workflow for preclinical HDV therapy assessment in a humanized mouse model.

References

- 1. researchgate.net [researchgate.net]

- 2. Vir Biotechnology, Inc. - Vir Biotechnology to Present Late-Breaking Data from Its Ongoing Phase 2 Chronic Hepatitis B and Delta Trials at AASLD’s The Liver Meeting® 2023 [investors.vir.bio]

- 3. aabb.org [aabb.org]

- 4. Vir Biotechnology Announces New Clinical Data From its Broad Hepatitis B Program - press release [natap.org]

- 5. Preclinical assessment of antiviral combination therapy in a genetically humanized mouse model for hepatitis delta virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Core Intellectual Property and Mechanism of Action of VIR-2218, an RNAi-Based Therapeutic for Chronic Hepatitis B

Disclaimer: Initial searches for "VIR-165" did not yield a specific therapeutic agent. However, based on the context of Vir Biotechnology's pipeline and publicly available information, it is highly probable that the intended subject of this technical guide is VIR-2218 , a key investigational RNAi therapeutic for Hepatitis B Virus (HBV) infection developed in collaboration with Alnylam Pharmaceuticals. This document proceeds under that assumption.

This in-depth technical guide provides a comprehensive overview of the core intellectual property, mechanism of action, and available data for VIR-2218, targeting researchers, scientists, and drug development professionals.

Introduction to VIR-2218 and the RNAi Approach to HBV

Intellectual Property Landscape

The intellectual property surrounding VIR-2218 is rooted in the foundational RNAi technology patents held by Alnylam Pharmaceuticals and the specific applications for HBV developed through their collaboration with Vir Biotechnology.

-

Joint Patents: Patents have been granted to both Alnylam Pharmaceuticals and Vir Biotechnology for RNAi agents targeting viral genomes, including those for coronaviruses, indicating a collaborative approach to intellectual property in the infectious disease space.[7] Vir Biotechnology also holds patents for combination therapies for HBV, which may be relevant to the future development of VIR-2218.[7]

Mechanism of Action: RNA Interference in HBV

The core of VIR-2218's therapeutic strategy lies in its ability to harness the RNAi pathway to specifically silence HBV gene expression.

Caption: Mechanism of VIR-2218 in hepatocytes.

Experimental Workflow: Overview of VIR-2218 Action

Caption: Therapeutic workflow of VIR-2218.

Preclinical and Clinical Data

Clinical trials have been initiated to evaluate the safety, tolerability, and efficacy of VIR-2218.

Table 1: Summary of Key Quantitative Data from Clinical Trials

| Parameter | Study Phase | Population | Key Finding | Citation |

| HBsAg Reduction | Phase 1 | Healthy Volunteers & HBV Patients | Significant reductions in HBsAg levels observed. | [2] |

| HBsAg Loss (Combination Therapy) | Phase 1 (Cohorts 4 & 5) | HBV Patients | 16% (5/31) of participants receiving VIR-2218 with PEG-IFN-α showed HBsAg loss 24 weeks after end of treatment. | [2] |

Experimental Protocols:

Detailed experimental protocols for clinical trials are typically proprietary. However, based on public information, the general methodology for the Phase 1/2 trial of VIR-2218 can be summarized as follows:

-

Key Endpoints:

-

Primary: Safety and tolerability.

-

Secondary: Pharmacokinetic and pharmacodynamic assessments, including the measurement of HBsAg levels in the blood.[2]

-

Future Directions and Combination Therapies

The development strategy for VIR-2218 includes its evaluation as a cornerstone of combination therapy to achieve a functional cure for HBV. Vir Biotechnology is exploring the combination of VIR-2218 with other agents, such as VIR-3434, an HBV-neutralizing monoclonal antibody.[5] The rationale for this combination is to simultaneously suppress HBV protein production with VIR-2218 while blocking viral entry and reducing virion levels with VIR-3434.[5]

Logical Relationship: VIR-2218 and VIR-3434 Combination Therapy

Caption: Rationale for VIR-2218 and VIR-3434 combination.

Conclusion

VIR-2218 represents a promising application of RNAi technology to address the significant unmet need for a functional cure for chronic Hepatitis B. Its mechanism of action, targeting the fundamental process of viral protein production, combined with a strong intellectual property foundation, positions it as a key therapeutic candidate. Ongoing and future clinical trials, particularly those evaluating combination regimens, will be crucial in determining its ultimate role in the management of chronic HBV infection.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Alnylam Announces United States Patent and Trademark Office (USPTO) Issues Patent Covering RNAi Therapeutics for the Treatment of Hepatitis B Virus (HBV) Infection | Alnylam Pharmaceuticals, Inc. [alnylampharmaceuticalsinc.gcs-web.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. eatg.org [eatg.org]

- 6. Alnylam Pharmaceuticals Announces United States Patent And Trademark Office (USPTO) Issues Patent Covering Rnai Therapeutics For The Treatment Of Hepatitis B Virus (HBV) Infection - BioSpace [biospace.com]

- 7. patents.justia.com [patents.justia.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of V-165, an HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro assessment of V-165, a novel pyranodipyrimidine (PDP) derivative identified as a human immunodeficiency virus type 1 (HIV-1) integrase (IN) inhibitor. V-165 demonstrates a unique, multimodal mechanism of action, targeting both viral integration and entry, making it a compound of significant interest in antiretroviral drug discovery. These protocols are intended to guide researchers in the accurate and reproducible evaluation of V-165 and similar compounds.

Note on Compound Nomenclature: Initial searches may conflate "V-165" with "VIR-165". It is critical to distinguish between these two compounds. V-165, the subject of this document, is a pyranodipyrimidine HIV-1 integrase inhibitor. In contrast, this compound is a peptide-based HIV-1 entry inhibitor that functions by binding to the gp41 fusion peptide.[1] This document exclusively focuses on the in vitro assays relevant to V-165 .

Mechanism of Action

V-165 primarily functions by inhibiting the strand transfer step of HIV-1 integration. It interferes with the formation of the viral DNA-integrase complex, a mechanism distinct from many other integrase inhibitors.[2] This interference prevents the stable association of the integrase enzyme with the viral DNA, thereby blocking its insertion into the host cell genome.

Interestingly, studies have revealed a multimodal action for V-165. While its primary target is integrase, it has also been shown to inhibit viral entry at higher concentrations.[3] This dual activity suggests a complex interaction with the viral replication cycle.

Signaling Pathway of HIV-1 Integration and Inhibition by V-165

Caption: HIV-1 integration pathway and the inhibitory action of V-165.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of V-165.

| Assay Type | Virus/Enzyme | Cell Line/System | Endpoint | Value | Reference |

| Antiviral Activity | HIV-1 | Cell Culture | IC50 (Calculated) | ~7.18 µM | [2] |

| Viral Entry Inhibition | HIV-1 | Cell Culture | Inhibitory Concentration | 19 µM | [3] |

| Integrase Enzymatic Activity | HIV-1 Integrase | Biochemical | Inhibition | Micromolar Concentrations | [2] |

Note: The IC50 was calculated based on the statement that a virus selected for resistance could grow in 79 µM V-165, which was 11-fold its IC50.[2]

Experimental Protocols

HIV-1 Replication Assay (p24 Antigen ELISA)

This assay determines the effect of V-165 on HIV-1 replication in a cell-based model by quantifying the production of the viral p24 capsid protein.

Experimental Workflow:

Caption: Workflow for the HIV-1 p24 antigen replication assay.

Materials:

-

Complete RPMI-1640 medium with 10% FBS, penicillin, and streptomycin

-

HIV-1 laboratory strain (e.g., IIIB)

-

V-165 compound

-

96-well cell culture plates

-

Commercial HIV-1 p24 antigen ELISA kit

-

Plate reader

Procedure:

-

Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: Prepare serial dilutions of V-165 in complete medium and add 50 µL of each concentration to the appropriate wells. Include a "no drug" control.

-

Infection: Add 50 µL of a predetermined dilution of HIV-1 stock to each well. The amount of virus should be optimized to yield a robust p24 signal after 4-5 days.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-5 days.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet the cells and carefully collect the supernatant.

-

p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves viral lysis to release the p24 antigen, followed by incubation in antibody-coated plates, and a colorimetric detection step.

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the 50% effective concentration (EC50) by plotting the percentage of p24 inhibition against the log of the V-165 concentration and fitting the data to a dose-response curve.

HIV-1 Integrase Strand Transfer Assay

This biochemical assay directly measures the ability of V-165 to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.

Experimental Workflow:

Caption: Workflow for the HIV-1 integrase strand transfer assay.

Materials:

-

Recombinant HIV-1 integrase

-

Biotinylated double-stranded donor DNA oligonucleotide mimicking the viral LTR end

-

Digoxigenin (DIG)-labeled double-stranded target DNA oligonucleotide

-

Streptavidin-coated 96-well plates

-

Assay buffer (containing a divalent cation, e.g., Mg2+ or Mn2+)

-

V-165 compound

-

Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme

-

Plate reader

Procedure:

-

Plate Preparation: Wash streptavidin-coated wells with buffer. Add the biotinylated donor DNA and incubate to allow binding.

-

Integrase Binding: Add purified HIV-1 integrase to the wells and incubate to allow it to bind to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of V-165 to the wells and pre-incubate.

-

Strand Transfer Reaction: Initiate the reaction by adding the DIG-labeled target DNA. Incubate to allow the strand transfer reaction to occur.

-

Detection: Wash the wells to remove unbound reagents. Add an anti-DIG antibody-enzyme conjugate and incubate.

-

Signal Generation: After another wash step, add the appropriate substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent) with a plate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve of V-165 concentration versus signal inhibition.

Quantitative PCR (qPCR) for Integrated HIV-1 DNA

This assay quantifies the amount of integrated proviral DNA in infected cells, providing direct evidence of integrase inhibition. A common method is the Alu-qPCR assay.

Experimental Workflow:

Caption: Workflow for the quantitative PCR (Alu-qPCR) assay for integrated HIV-1 DNA.

Materials:

-